苄基-双三甲基硅烷基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to benzyl-bis-trimethylsilanylmethylamine often involves reactions where trimethylsilyl groups are introduced to organic frameworks. For instance, photolytic reactions of bis(trimethylsilyl)mercury with aromatic compounds such as benzene or toluene can result in homolytic aromatic substitution, producing phenyltrimethylsilane among other products (Bennett et al., 1971). Another approach includes the cobalt-catalyzed Diels-Alder cycloaddition or iridium-mediated C-H activation for synthesizing functionalized bis(trimethylsilyl)benzenes, demonstrating the versatility of methods to introduce trimethylsilyl groups into aromatic systems (Reus et al., 2012).

Molecular Structure Analysis

Investigations into the molecular structure and conformation of similar bis(trimethylsilyl) compounds reveal insights into their geometric arrangement. A study on p-bis(trimethylsilyl)benzene through gas-phase electron diffraction and theoretical calculations identified syn- and anti-coplanar conformations, indicating a degree of flexibility in the molecular structure influenced by the trimethylsilyl groups (Campanelli et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of bis(trimethylsilyl) compounds includes their participation in various organic transformations. For example, hydroalumination and hydrogallation reactions of bis(trimethylsilylethynyl)benzene showcased the formation of complex structures and highlighted the reactivity of trimethylsilyl-substituted aromatic systems toward organometallic reagents (Uhl et al., 2010).

科学研究应用

改进的合成方法

苄基-双三甲基硅烷基甲胺衍生物作为合成高效前体和发光π-共轭材料的关键起始物质。已经开发了改进的合成这类化合物的方法,提供了更温和的反应条件,并避免了致癌溶剂(Lorbach, Reus, Bolte, Lerner, & Wagner, 2010)。

用于催化和发光的官能化衍生物

研究重点是生成苄基-双三甲基硅烷基甲胺的官能化衍生物,用于催化和作为荧光物质的应用。这些衍生物是通过Diels-Alder反应或C-H活化反应合成的,突显了它们在化学合成中的多功能性(Reus, Liu, Bolte, Lerner, & Wagner, 2012)。

催化应用

含有苄基-双三甲基硅烷基甲胺衍生物的钌配合物已经合成,并且在苯甲腈的氢化反应中表现出良好的效果,产生苄胺和苄亚胺苄胺。这表明了该化合物在促进化学转化中的作用(Takemoto, Kawamura, Yamada, Okada, Ono, Yoshikawa, Mizobe, & Hidai, 2002)。

结构和光谱研究

对苄(苯基硅基)胺和双-(对甲苯基硅基)胺进行了结构和光谱研究,揭示了氮原子的几何构型以及N-15化学位移对几何变化的敏感性。这些研究为这些化合物的电子结构和反应性提供了宝贵信息(Mitzel, Riede, Schier, Paul, & Schmidbaur, 1993)。

新型表面活性剂和缓蚀剂

苄基-双三甲基硅烷基甲胺衍生物还被研究作为新型阳离子双子表面活性剂,显示出在酸性溶液中对碳钢腐蚀具有优异的抑制效率。这种应用展示了该化合物在工业防腐蚀保护中的潜力(Hegazy, Abdallah, & Ahmed, 2010)。

属性

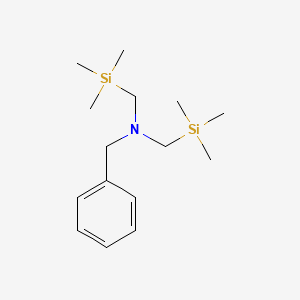

IUPAC Name |

1-phenyl-N,N-bis(trimethylsilylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NSi2/c1-17(2,3)13-16(14-18(4,5)6)12-15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSRTBHGLKFZDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CN(CC1=CC=CC=C1)C[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932461 |

Source

|

| Record name | 1-Phenyl-N,N-bis[(trimethylsilyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine | |

CAS RN |

144964-17-0 |

Source

|

| Record name | 1-Phenyl-N,N-bis[(trimethylsilyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。